Erythromycin A 9,11-Imino Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

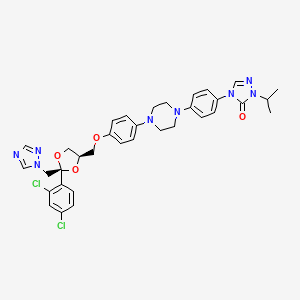

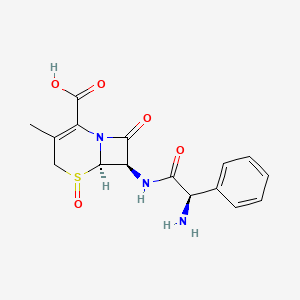

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity .

Synthesis Analysis

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . The site-selective N-acylation of erythromycin hydrazone was achieved using acid chloride/triethylamine in methanol as the reaction system .Molecular Structure Analysis

The molecular formula of Erythromycin A 9,11-Imino Ether is C37H66N2O12 . Its molecular weight is 730.93 .Chemical Reactions Analysis

Erythromycin A 9,11-Imino Ether is involved in the synthesis of Erythromycin . It’s also mentioned that Erythromycin A is extremely acid-sensitive, leading to rapid inactivation in the stomach .Aplicaciones Científicas De Investigación

Antibacterial Research

- Results : Some derivatives have shown favorable activity against Streptococcus pneumoniae, with increased effectiveness compared to erythromycin A .

Infectious Disease Treatment

- Results : Structural modifications have led to the discovery of second-generation macrolides with improved properties .

Chemical Synthesis

- Results : New compounds synthesized using Erythromycin A 9,11-Imino Ether as a starting point have been evaluated for their antibacterial properties .

Resistance Mechanism Study

- Results : Studies have provided insights into the resistance mechanisms, such as erm-encoded methylation and mef-encoded efflux .

Drug Development

Analytical Standards

- Results : Provides reliable standards for the quantification and quality control of macrolide antibiotics .

Additional Applications of Erythromycin A 9,11-Imino Ether

Development of Antibacterial Derivatives

- Results : These compounds have shown favorable activity against erythromycin-susceptible and resistant strains of Streptococcus pneumoniae, with some exhibiting up to 133-fold higher activity than the precursor .

Overcoming Drug Resistance

- Results : Some derivatives have demonstrated enhanced activity against bacteria with resistance encoded by the erm and mef genes .

Medical Device Coatings

- Results : Potential to enhance the antibacterial efficacy of medical devices, though specific outcomes are not detailed in the search results .

Food Additive Research

- Results : The search results do not provide specific data, but the application suggests a role in preserving food quality and safety .

Veterinary Medicine

- Results : The effectiveness in veterinary contexts would be similar to that in human medicine, but specific studies or data are not provided in the search results .

Synthesis of Antibacterial Derivatives

- Results : These new compounds have shown significant activity against erythromycin-susceptible and resistant strains of Streptococcus pneumoniae .

Research on Gastrointestinal Motility

- Results : The compound has been shown to disrupt the growth of bacteria and affect motor activity in the gastrointestinal tract .

Antibacterial Activity Against Mycobacterium Avium Complex

Safety And Hazards

Propiedades

Número CAS |

161193-44-8 |

|---|---|

Nombre del producto |

Erythromycin A 9,11-Imino Ether |

Fórmula molecular |

C37H66N2O12 |

Peso molecular |

730.94 |

Apariencia |

White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

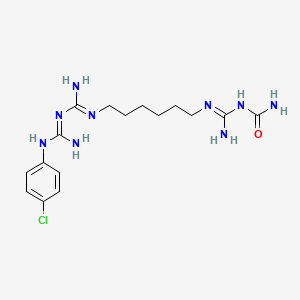

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)